3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid
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Overview
Description
3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid is a chemical compound with the molecular formula C6H6FNO4. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid, can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes in the presence of AuCl3 catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to substituted isoxazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-free synthetic routes is also gaining popularity due to their eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include tert-butyl nitrite, isoamyl nitrite, and various metal catalysts such as Cu (I) and Ru (II) . Reaction conditions often involve moderate temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield 3,5-disubstituted isoxazoles, while oxidation reactions may produce oximes and other derivatives .
Scientific Research Applications
3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, isoxazole derivatives are known for their potential as anticancer, anti-inflammatory, and antimicrobial agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid can be compared with other isoxazole derivatives, such as 3-(2-fluoro-phenyl)-isoxazole-5-carboxylic acid . While both compounds share the isoxazole core structure, their unique substituents confer different biological activities and properties. The presence of the fluoroethoxy group in this compound distinguishes it from other similar compounds and contributes to its specific applications and effects.
Similar Compounds
Properties
CAS No. |
251912-74-0 |
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Molecular Formula |
C6H6FNO4 |
Molecular Weight |
175.11 g/mol |
IUPAC Name |
3-(2-fluoroethoxy)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C6H6FNO4/c7-1-2-11-5-3-4(6(9)10)12-8-5/h3H,1-2H2,(H,9,10) |
InChI Key |
VFHYHBZLYHQLQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1OCCF)C(=O)O |
Origin of Product |
United States |
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